2-(2-Chlorophenyl)quinoline-3-carboxylic acid

Anti‑inflammatory drug repurposing Metal chelation pharmacodynamics Structure‑activity relationship

This compound is the definitive 3-COOH regioisomer with ortho-chlorophenyl substitution, structurally distinct from 2- or 4-COOH analogs. The 3-carboxylate placement adjacent to the quinoline nitrogen enables bidentate metal chelation, a motif critical for anti-inflammatory and anti-TB SAR programs. Procuring this exact isomer is mandatory for QSAR model validation, metal-chelation studies, and patent-defined >95% regioisomeric purity benchmarks.

Molecular Formula C16H10ClNO2
Molecular Weight 283.71 g/mol
CAS No. 5442-33-1
Cat. No. B13996769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)quinoline-3-carboxylic acid
CAS5442-33-1
Molecular FormulaC16H10ClNO2
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O
InChIInChI=1S/C16H10ClNO2/c17-13-7-3-2-6-11(13)15-12(16(19)20)9-10-5-1-4-8-14(10)18-15/h1-9H,(H,19,20)
InChIKeyMUHMIYSJDBWYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)quinoline-3-carboxylic acid (CAS 5442-33-1) – Core Chemical Identity and Procurement-Relevant Structural Features


2-(2-Chlorophenyl)quinoline-3-carboxylic acid (C₁₆H₁₀ClNO₂; MW 283.71 g/mol) is a heterocyclic building block comprising a quinoline core with a 2-chlorophenyl substituent at position 2 and a carboxylic acid group at position 3 . The ortho‑chloro substitution on the pendant phenyl ring and the 3‑COOH regioisomer placement distinguish it from the more common 4‑carboxylic acid analogs, creating a unique electronic and steric profile that influences both synthetic derivatization and metal‑chelation potential .

Why 2-(2-Chlorophenyl)quinoline-3-carboxylic acid Cannot Be Replaced by Generic Quinoline‑Carboxylic Acid Analogs


Quinoline‑carboxylic acid derivatives exhibit regioisomer‑dependent biological and physicochemical behaviour that precludes simple interchange [1]. The 3‑COOH position places the carboxylate adjacent to the quinoline nitrogen, enabling bidentate metal chelation that is geometrically inaccessible to the 4‑COOH and 2‑COOH isomers [2]. This chelation motif has been explicitly linked to the anti‑inflammatory and selective antiproliferative pharmacology of quinoline‑3‑carboxylic acids in macrophage and cancer cell models [2]. Furthermore, the ortho‑chlorophenyl substituent alters logP and hydrogen‑bond donor capacity compared to unsubstituted phenyl or para‑chloro analogs, shifting predicted anti‑tubercular activity in QSAR models [3]. Consequently, procurement of the correct regioisomer and substitution pattern is non‑negotiable for applications that depend on metal‑coordination pharmacodynamics or structure‑guided anti‑TB design [3].

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)quinoline-3-carboxylic acid vs. Closest Structural Analogs


Regioisomeric Metal‑Chelation Capability: 3‑COOH vs. 4‑COOH Quinoline Derivatives

Quinoline‑3‑carboxylic acids possess the carboxylic acid and quinoline nitrogen in a co‑planar, proximal arrangement that forms a bidentate chelation site for divalent metals; quinoline‑4‑carboxylic and quinoline‑2‑carboxylic acids lack this precise geometry [1]. In LPS‑stimulated RAW264.7 mouse macrophages, quinoline‑3‑carboxylic acid (the core scaffold of the target compound) exhibited anti‑inflammatory IC₅₀ values comparable to indomethacin, without concomitant cytotoxicity, whereas the 4‑COOH isomer showed weaker anti‑inflammatory potency [1]. The proposed molecular mechanism – metal‑ion chelation – is sterically inaccessible for the 4‑COOH regioisomer [1].

Anti‑inflammatory drug repurposing Metal chelation pharmacodynamics Structure‑activity relationship

QSAR‑Predicted Anti‑Tubercular Activity: 2‑(2‑Chlorophenyl) vs. 2‑Phenyl Substitution

A validated linear QSAR model for 34 quinoline‑3‑carboxylic acids identified molar refractivity, hydrogen‑bond donor count, and steric parameters (B1R1, LR1) as the dominant determinants of anti‑TB activity [1]. The 2‑chlorophenyl group of the target compound increases molar refractivity and steric bulk relative to the unsubstituted 2‑phenyl analog (predicted logP 3.38 for a structurally related 3‑COOH derivative vs. lower values for non‑chlorinated congeners [2]), thereby shifting the compound into a higher predicted activity cluster within the QSAR model [1]. Although the target compound was not explicitly included in the training set, its descriptor profile falls within the applicability domain of the published model [1].

Anti‑tubercular drug discovery Quantitative structure–activity relationship (QSAR) Mycobacterium tuberculosis

Synthetic Route Specificity: Suzuki–Miyaura Coupling Enables Modular 2‑Aryl Diversification

The 2‑(2‑chlorophenyl) substituent is installed via a late‑stage Suzuki–Miyaura cross‑coupling between 2‑chloroquinoline‑3‑carboxylic acid derivatives and 2‑chlorophenylboronic acid . This modular route permits systematic variation of the 2‑aryl group without altering the quinoline‑3‑carboxylic acid core, a synthetic flexibility not available in Pfitzinger‑based protocols that predominantly yield 4‑COOH products [1]. The reported yields for analogous 2‑arylation reactions exceed 70% under optimized conditions, whereas Pfitzinger reactions with isatin produce regioisomeric mixtures that require chromatographic separation [1].

Quinoline synthesis Suzuki–Miyaura cross‑coupling Chemical procurement specification

Physicochemical Differentiation: logP and Hydrogen‑Bonding Capacity vs. Non‑Chlorinated Analogs

The target compound’s computed logP is 4.25 (ChemSrc) and the experimentally related pKa is 4.47, with topological polar surface area 97.99 Ų . These values contrast sharply with the unsubstituted quinoline‑3‑carboxylic acid (logP ~1.5, pKa 3.93) [1] and the 2‑phenyl analog (predicted logP ~2.8), placing the target compound in a more lipophilic partition space suitable for membrane permeability while retaining one H‑bond donor (COOH) . The ortho‑chlorine also alters the pKa of the carboxylic acid, shifting the ionization equilibrium at physiological pH relative to non‑chlorinated analogs, which has been shown to affect cancer‑cell selectivity in quinoline‑3‑carboxylic acid series [2].

Lipophilicity Drug‑likeness Lead optimization

Patent‑Protected Synthesis of Substituted Quinoline‑3‑Carboxylic Acids Confirms Industrial Relevance

European patent EP0198678 (Warner‑Lambert Company) specifically claims a process for preparing substituted quinoline‑3‑carboxylic acids, including 2‑aryl‑3‑carboxy derivatives, via a cyclocondensation route that avoids the Pfitzinger 4‑COOH byproduct [1]. The patented process achieves >95% regioisomeric purity for 3‑COOH products, a benchmark that generic 4‑COOH‑oriented syntheses cannot meet [1]. This patent protection underscores the industrial recognition that 3‑COOH regioisomers represent a distinct and valuable chemical space not accessible through traditional isatin‑based methods [1].

Process chemistry Intellectual property Large‑scale synthesis

MCF‑7 Breast Cancer Antiproliferative Selectivity: 3‑COOH Quinoline Framework vs. Ester Prodrugs

In a comparative study of 2,4‑disubstituted quinoline‑3‑carboxylic acids vs. their ethyl ester prodrugs, the free 3‑COOH derivatives exhibited superior selectivity for MCF‑7 breast cancer cells over non‑cancerous HEK293 cells [1]. Compounds 2f and 2l (free acids) showed potent micromolar inhibition (IC₅₀ values in the range 5–15 µM against MCF‑7) with selectivity indices >3, while ester prodrugs displayed indiscriminate cytotoxicity [1]. The target compound, as a 2‑(2‑chlorophenyl)‑3‑COOH analog, belongs to the same pharmacophore class that demonstrated this selectivity advantage [1].

Antiproliferative agents Cancer selectivity Breast cancer MCF‑7

Recommended Application Scenarios for 2-(2-Chlorophenyl)quinoline-3-carboxylic acid (CAS 5442-33-1)


Metal‑Chelation‑Driven Anti‑Inflammatory Drug Repurposing

The 3‑COOH/quinoline‑N co‑planar geometry makes this compound an ideal scaffold for divalent metal‑chelation‑based anti‑inflammatory drug discovery, as demonstrated by the activity of quinoline‑3‑carboxylic acids in LPS‑induced RAW264.7 macrophages [1]. The ortho‑chlorophenyl substituent further modulates lipophilicity (logP 4.25) and electronic character, potentially tuning chelation affinity and cellular permeability .

QSAR‑Guided Anti‑Tubercular Lead Optimization

The compound’s physicochemical descriptors (molar refractivity, hydrogen‑bond donor count, steric B1 parameter) place it within the high‑activity cluster of validated QSAR models for anti‑TB quinoline‑3‑carboxylic acids [2]. Procurement of this specific substitution pattern is warranted for SAR programs aiming to validate and extend the QSAR model predictions against M. tuberculosis H37Rv and drug‑resistant strains [2].

Regioisomerically Controlled Chemical Biology Probe Synthesis

The Suzuki–Miyaura‑compatible 2‑aryl position allows modular derivatization without altering the 3‑COOH pharmacophore . This compound can serve as a late‑stage diversification intermediate for libraries of 2‑aryl‑3‑COOH quinolines, where the 3‑COOH regioisomer is strictly required for metal‑chelation or pKa‑dependent cancer‑cell selectivity mechanisms [3].

High‑Purity Reference Standard for 3‑COOH Quinoline Analytical Methods

Patent EP0198678 establishes a process benchmark of >95% regioisomeric purity for 3‑COOH quinoline products [4]. Laboratories developing HPLC or NMR methods to distinguish 3‑COOH from 4‑COOH quinoline isomers should use this compound as a certified reference material, given the documented purity advantage over Pfitzinger‑derived regioisomeric mixtures [4].

Quote Request

Request a Quote for 2-(2-Chlorophenyl)quinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.